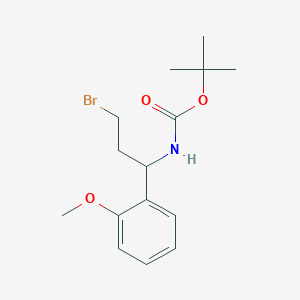
Tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate is an organic compound with the molecular formula C15H22BrNO3 and a molecular weight of 344.24 g/mol . This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a methoxyphenyl group attached to a propylcarbamate backbone. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate typically involves the reaction of 3-bromo-1-(2-methoxyphenyl)propan-1-ol with tert-butyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to modify the carbamate group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce a quinone derivative.
Applications De Recherche Scientifique
Tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate has several applications in scientific research, including:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with nucleophilic residues in proteins.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate involves its interaction with nucleophilic sites in biological molecules. The bromine atom can undergo nucleophilic substitution reactions with amino acids in proteins, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or alter the function of proteins, thereby affecting various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl bromoacetate: This compound has a similar structure but lacks the methoxyphenyl group.
Tert-butyl bromide: This compound is simpler in structure and is commonly used as an alkylating agent in organic synthesis.
Uniqueness
Tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate is unique due to the presence of both a bromine atom and a methoxyphenyl group, which provide distinct reactivity and functional properties. This combination allows for versatile applications in various fields of research and industry.
Propriétés
Numéro CAS |
924817-78-7 |
|---|---|
Formule moléculaire |
C15H22BrNO3 |
Poids moléculaire |
344.24 g/mol |
Nom IUPAC |
tert-butyl N-[3-bromo-1-(2-methoxyphenyl)propyl]carbamate |
InChI |
InChI=1S/C15H22BrNO3/c1-15(2,3)20-14(18)17-12(9-10-16)11-7-5-6-8-13(11)19-4/h5-8,12H,9-10H2,1-4H3,(H,17,18) |
Clé InChI |
NDBKOXBLFMCWMG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCBr)C1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















